molecular formula C13H17NO2 B13122571 4-(3-Aminobicyclo[2.2.1]heptan-2-yl)benzene-1,2-diol

4-(3-Aminobicyclo[2.2.1]heptan-2-yl)benzene-1,2-diol

Cat. No.: B13122571
M. Wt: 219.28 g/mol
InChI Key: BOYRAZQGPLFKSR-UHFFFAOYSA-N
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Description

4-(3-Aminobicyclo[221]heptan-2-yl)benzene-1,2-diol is a complex organic compound characterized by a bicyclic structure fused with a benzene ring This compound is notable for its unique structural features, which include an aminobicycloheptane moiety and a benzene-1,2-diol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Aminobicyclo[2.2.1]heptan-2-yl)benzene-1,2-diol typically involves multi-step organic reactions. One common approach is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to introduce the benzene-1,2-diol group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-Aminobicyclo[2.2.1]heptan-2-yl)benzene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The benzene-1,2-diol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic substitution reactions often utilize reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced bicyclic structures.

    Substitution: Halogenated and nitrated aromatic compounds.

Scientific Research Applications

4-(3-Aminobicyclo[2.2.1]heptan-2-yl)benzene-1,2-diol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Aminobicyclo[2.2.1]heptan-2-yl)benzene-1,2-diol involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modulating enzyme activity. The benzene-1,2-diol group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Aminobicyclo[2.2.1]heptan-2-yl)benzene-1,2-diol is unique due to the combination of its bicyclic structure and the benzene-1,2-diol group. This dual functionality provides distinct chemical reactivity and potential for diverse applications in various scientific fields.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

4-(3-amino-2-bicyclo[2.2.1]heptanyl)benzene-1,2-diol

InChI

InChI=1S/C13H17NO2/c14-13-9-2-1-7(5-9)12(13)8-3-4-10(15)11(16)6-8/h3-4,6-7,9,12-13,15-16H,1-2,5,14H2

InChI Key

BOYRAZQGPLFKSR-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C(C2N)C3=CC(=C(C=C3)O)O

Origin of Product

United States

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